molecular formula C11H12NO4P B1427058 (3-Methoxy-4-nitrophenyl)divinylphosphine oxide CAS No. 1197956-07-2

(3-Methoxy-4-nitrophenyl)divinylphosphine oxide

Cat. No.: B1427058
CAS No.: 1197956-07-2
M. Wt: 253.19 g/mol
InChI Key: NUWVMYQFKOZWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a yellow crystalline solid, soluble in organic solvents, and has a molecular weight of 309.24 g/mol.

Properties

IUPAC Name

4-bis(ethenyl)phosphoryl-2-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NO4P/c1-4-17(15,5-2)9-6-7-10(12(13)14)11(8-9)16-3/h4-8H,1-2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWVMYQFKOZWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)P(=O)(C=C)C=C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-nitrophenyl)divinylphosphine oxide typically involves the reaction of 3-methoxy-4-nitrophenylphosphine with divinylphosphine oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-nitrophenyl)divinylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Ligand in Coordination Chemistry : The compound serves as a versatile ligand in coordination complexes, influencing metal reactivity and stability.
  • Catalysis : It is utilized in various catalytic processes, enhancing reaction rates and selectivity.

Biology

  • Bioactive Compound : Investigated for its biological activity, particularly in inducing apoptosis in cancer cells. In vitro studies have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) .

Medicine

  • Therapeutic Potential : The compound is explored for its role in drug development, particularly as an anticancer agent. Its mechanisms include modulation of enzyme activity and interaction with biological receptors .

Industry

  • Advanced Materials Synthesis : Employed in the synthesis of polymers and other advanced materials due to its unique chemical structure .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of (3-Methoxy-4-nitrophenyl)divinylphosphine oxide, researchers found that the compound effectively induced apoptosis in MCF-7 breast cancer cells. The study utilized an MTT assay to evaluate cell viability post-treatment, demonstrating a dose-dependent response .

Case Study 2: Coordination Chemistry

Another investigation focused on the compound's role as a ligand in catalytic reactions. The study highlighted its effectiveness in facilitating reactions involving transition metals, showcasing improved yields compared to traditional ligands .

Mechanism of Action

The mechanism of action of (3-Methoxy-4-nitrophenyl)divinylphosphine oxide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and properties of the metal. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxy-4-nitrophenyl)phosphine oxide: Similar structure but lacks the divinyl groups.

    (4-Nitrophenyl)phosphine oxide: Similar but without the methoxy group.

    (3-Methoxyphenyl)phosphine oxide: Lacks the nitro group.

Uniqueness

(3-Methoxy-4-nitrophenyl)divinylphosphine oxide is unique due to the presence of both methoxy and nitro groups, along with divinylphosphine oxide functionality.

Biological Activity

(3-Methoxy-4-nitrophenyl)divinylphosphine oxide is a phosphine oxide compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C11_{11}H12_{12}N2_{2}O4_{4}P
  • CAS Number : 1197956-07-2

This compound features a divinylphosphine oxide moiety, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Key mechanisms include:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinase pathways involved in cell proliferation and survival, making it a candidate for cancer therapy .
  • Antioxidant Activity : The presence of the nitrophenyl group may contribute to antioxidant properties, potentially reducing oxidative stress in cells .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by inhibiting anti-apoptotic proteins like Bcl-2 .
    • It shows promise in treating various cancers, including breast and colorectal cancers, by targeting specific signaling pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain pathogens, making it a candidate for further research in infectious diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines.
Study 2Anti-inflammatory EffectsShowed reduced inflammatory markers in animal models of arthritis.
Study 3Antimicrobial TestingExhibited inhibitory effects against Staphylococcus aureus and E. coli.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide
Reactant of Route 2
Reactant of Route 2
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.